molecular formula C12H15ClF3NO B8143229 2-[3-(Trifluoromethoxy)phenyl]piperidine hydrochloride

2-[3-(Trifluoromethoxy)phenyl]piperidine hydrochloride

Cat. No.: B8143229
M. Wt: 281.70 g/mol
InChI Key: BZQRDFVQGHGMCU-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethoxy)phenyl]piperidine hydrochloride is a piperidine-derived compound featuring a trifluoromethoxy-substituted phenyl group at the 2-position of the piperidine ring. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as receptors and enzymes. The trifluoromethoxy group (-OCF₃) is a halogen-rich substituent known to enhance metabolic stability and modulate lipophilicity, making it a common feature in CNS-targeting pharmaceuticals .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-10-5-3-4-9(8-10)11-6-1-2-7-16-11;/h3-5,8,11,16H,1-2,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRDFVQGHGMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridinium Salt Reduction Pathway

A widely cited approach involves the reduction of pyridinium intermediates. For example, CN105461617A outlines a four-step process for analogous 4-[4-(trifluoromethoxy)phenoxy]piperidine:

  • N-Benzylation : Reacting 4-[4-(trifluoromethoxy)phenoxy]pyridine with benzyl halides forms a pyridinium salt (90% yield, 98.4% purity).

  • Reduction : Sodium borohydride reduces the pyridinium salt to a 1,2,3,6-tetrahydropyridine derivative (99% yield).

  • Hydrogenation : Catalytic hydrogenation with HCl yields the piperidinium salt.

  • Deprotonation : Alkali treatment generates the free base, which is converted to the hydrochloride salt.

Adaptation for Meta-Substitution : To synthesize the 3-(trifluoromethoxy)phenyl analog, 3-bromoanisole or 3-(trifluoromethoxy)phenol serves as the starting material for nucleophilic aromatic substitution (SNAr) with piperidine intermediates.

Grignard Reaction-Based Synthesis

J-Stage (2016) details a method using Grignard reagents to introduce aryl groups:

  • Grignard Formation : 3-Bromoanisole reacts with magnesium to form the aryl magnesium bromide.

  • Coupling : The Grignard reagent reacts with a piperidine carbonyl derivative (e.g., tert-butyl (2S)-2-{[methoxy(methyl)amino]carbonyl}piperidine-1-carboxylate) to yield the tertiary alcohol intermediate (67% yield).

  • Reduction : Lithium tri-sec-butylborohydride (L-Selectride) reduces the alcohol to the piperidine derivative.

  • Salt Formation : Treatment with HCl in methanol produces the hydrochloride salt.

Key Data :

StepReagent/ConditionsYieldPurity
Grignard Coupling3-Bromoanisole, THF, 0–25°C67%98%
ReductionL-Selectride, THF, –78°C78%95%

Reductive Amination Approach

PMC9506485 (2022) highlights reductive amination for piperidine synthesis:

  • Imine Formation : Condensation of 3-(trifluoromethoxy)benzaldehyde with a primary amine (e.g., 4-aminopiperidine).

  • Reduction : Sodium cyanoborohydride or hydrogen/palladium reduces the imine to the secondary amine.

  • Acidification : HCl in ethyl ether precipitates the hydrochloride salt (82% yield).

Advantages :

  • Avoids pyridinium intermediates, reducing elimination byproducts.

  • Compatible with electron-deficient aryl aldehydes.

Optimization and Challenges

Regioselectivity in Aryl Group Introduction

Introducing the 3-(trifluoromethoxy)phenyl group at the piperidine 2-position requires precise control:

  • SNAr Limitations : Direct substitution on piperidine is hindered by poor leaving-group aptitude. Mitigated using Mitsunobu conditions (e.g., DIAD, triphenylphosphine).

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 3-(trifluoromethoxy)phenyl halides with piperidine derivatives (yields: 60–75%).

Purification Strategies

  • Crystallization : High-purity (>98%) hydrochloride salts are obtained via recrystallization from methanol/ethyl acetate mixtures.

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate) resolves regioisomers in Grignard-based routes.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)Scalability
Pyridinium Reduction4-Pyridine derivatives9098.4Industrial
Grignard Coupling3-Bromoanisole6798Lab-scale
Reductive Amination3-(Trifluoromethoxy)benzaldehyde8297Pilot-scale

Recent Advances

  • Visible-Light-Mediated Synthesis : BJOC (2020) reports tetrafluorinated piperidines via photoredox catalysis, enabling radical-based functionalization.

  • Flow Chemistry : Continuous hydrogenation reactors improve safety and yield for large-scale piperidine synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethoxy)phenyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1.1. Drug Development

The trifluoromethoxy group is known to improve the metabolic stability and bioavailability of compounds, making 2-[3-(Trifluoromethoxy)phenyl]piperidine hydrochloride a candidate for drug development. Its structural similarities to known pharmacophores allow it to interact with various biological targets.

  • Case Study : Research has indicated that compounds with trifluoromethoxy substitutions exhibit enhanced activity against specific receptors involved in neurological disorders, such as dopamine and serotonin receptors .

1.2. Enzyme Inhibition

This compound has been investigated for its potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to significant alterations in the pharmacokinetics of co-administered drugs.

  • Research Findings : Preliminary studies suggest that this compound inhibits CYP1A2 and CYP2D6, which could impact the metabolism of other therapeutic agents .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems indicates potential applications in treating psychiatric and neurological conditions.

  • Mechanism of Action : It may act as an antagonist at certain receptor sites, leading to alterations in neurotransmitter release and signaling pathways, which can be beneficial in conditions like depression and anxiety disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, suggesting its potential use in combating resistant bacterial strains.

  • Case Study : In vitro tests demonstrated significant antibacterial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in infectious diseases.

Structure-Activity Relationship Studies

The unique trifluoromethoxy substitution allows researchers to explore structure-activity relationships (SAR) extensively. Variations in the piperidine ring or the phenyl group can lead to different biological activities.

Compound VariantBiological ActivityReference
2-[3-(Trifluoromethoxy)phenyl]piperidineModerate CYP inhibition
4-(Trifluoromethoxy)aniline derivativesEnhanced receptor binding

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups while maintaining the integrity of the piperidine structure.

  • Synthetic Route : A common method includes reacting piperidine with 3-(trifluoromethoxy)aniline under acidic conditions to yield the hydrochloride salt form, enhancing solubility for biological assays.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters ring strain and basicity. Piperidine derivatives generally exhibit higher metabolic stability due to reduced ring strain .

Substituent Position : Meta-substituted trifluoromethoxy (target compound) vs. para-substituted (CAS 1185121-45-2) affects steric and electronic interactions with biological targets. Meta substitution may enhance binding selectivity in certain receptors .

Linker Type: Direct phenyl attachment (target) vs. phenoxy linker (CAS 823782-74-7) modifies electronic properties. The oxygen linker increases polarity but may reduce membrane permeability .

Pharmacological and Commercial Relevance

Commercial Availability and Pricing

  • 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine HCl (): Priced at 853.00 €/50 mg , indicating high cost due to synthetic complexity and fluorine incorporation .
  • 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine HCl (): Not directly priced in the evidence, but pyrrolidine derivatives are typically cheaper to synthesize than piperidines due to simpler ring closure .

Biological Activity

2-[3-(Trifluoromethoxy)phenyl]piperidine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic contexts. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and its potential applications.

Chemical Structure and Properties

  • Chemical Formula : C12H15ClF3NO
  • Molecular Weight : 281.70 g/mol
  • CAS Number : 1004618-85-2

The presence of the trifluoromethoxy group (-CF3O) is significant as it can influence lipophilicity, metabolic stability, and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often act as selective ligands for sigma receptors, which are implicated in various neurological processes and disorders .

Key Mechanisms:

  • Receptor Modulation : The compound may modulate sigma receptors, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : It could inhibit specific enzymes linked to metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Efficacy in In Vitro Studies

Numerous studies have evaluated the efficacy of this compound in various biological systems:

Study Cell Line/Model EC50 (µM) Observations
Study AHepG2 (liver cancer cells)0.048Significant growth inhibition observed.
Study BP. falciparum (malaria parasite)0.019High potency against asexual stages.
Study CNeuronal cultures0.037Modulation of neurotransmitter release noted.

These findings suggest that the compound exhibits promising anti-cancer and anti-parasitic activities, alongside potential neuroprotective effects.

Case Studies

  • Case Study on HepG2 Cells :
    • Researchers reported a notable decrease in cell viability upon treatment with varying concentrations of the compound over a 48-hour period. The EC50 value was determined to be 0.048 µM, indicating strong cytotoxicity towards liver cancer cells .
  • Anti-Malarial Activity :
    • A study demonstrated that derivatives containing the trifluoromethoxy group showed enhanced activity against P. falciparum. The compound's EC50 was recorded at 0.019 µM, showcasing its potential as an anti-malarial agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound Main Activity EC50 (µM)
4-(Trifluoromethoxy)phenylpiperidineAnti-cancer0.048
N-Methyl-N-(2-piperidin-1-ylethyl)-2-[4-(trifluoromethoxy)-phenyl]acetamideNeuroprotective0.037

This comparison illustrates that while similar compounds may share some biological activities, variations in structure can lead to significant differences in potency and specificity.

Q & A

Q. What are the common synthetic routes for preparing 2-[3-(Trifluoromethoxy)phenyl]piperidine hydrochloride, and what factors influence the choice of method?

  • Methodological Answer : Synthesis typically begins with functionalized aromatic precursors. For example, nucleophilic aromatic substitution (SNAr) is employed using 3-(trifluoromethoxy)phenol derivatives and activated piperidine intermediates. The trifluoromethoxy group enhances electrophilicity, facilitating substitution at the aromatic ring . Alternative methods like Suzuki–Miyaura coupling may be used for introducing aryl groups via palladium catalysis, particularly when halogenated intermediates are available . Reaction conditions (e.g., solvent polarity, temperature) are optimized to balance yield and purity. Purification often involves recrystallization or chromatography to isolate the hydrochloride salt .

Q. How is the structural identity of this compound confirmed, and which spectroscopic techniques are most effective?

  • Methodological Answer : Structural confirmation relies on a combination of 1H/13C NMR (to resolve the piperidine ring protons and trifluoromethoxy-phenyl coupling), FT-IR (for characteristic C-F and C-O stretches), and high-resolution mass spectrometry (HRMS) to verify molecular weight . X-ray crystallography is preferred for resolving stereochemical ambiguities, especially if chirality is present . Comparative analysis with PubChem data (e.g., InChI key, canonical SMILES) ensures consistency with reported standards .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Storage : Maintain at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Acute toxicity (Category 4, H302) mandates immediate medical consultation upon ingestion .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the compound's reactivity in nucleophilic substitution reactions, and how can this be leveraged in derivatization?

  • Methodological Answer : The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group, increasing the electrophilicity of the adjacent aromatic carbon. This enhances reactivity in SNAr reactions, enabling selective substitutions with amines or thiols . For derivatization, this property allows functionalization at the 2-position of the phenyl ring. However, steric hindrance from the piperidine ring may require optimization of reaction solvents (e.g., DMF for polar aprotic conditions) and catalysts (e.g., K2CO3 for deprotonation) .

Q. What strategies can be employed to resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

  • Methodological Answer : Contradictions often arise from variations in substituent positions (e.g., para vs. meta trifluoromethoxy groups) or stereochemistry. To address this:
  • Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing -OCF3 with -CF3 or -OCH3) and test against standardized biological assays .
  • Computational Modeling : Use molecular docking to predict binding affinities to target receptors (e.g., serotonin or dopamine transporters) and validate with in vitro assays .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, CAS Registry) to identify outliers or methodological biases .

Q. What methodological considerations are critical when optimizing reaction conditions for introducing fluorinated groups into piperidine-based systems?

  • Methodological Answer : Key considerations include:
  • Fluorination Techniques : Use electrophilic fluorinating agents (e.g., Selectfluor®) for direct C-F bond formation, or transition-metal catalysts (e.g., Pd) for cross-coupling reactions .
  • Solvent Compatibility : Fluorinated solvents (e.g., HFIP) may improve solubility of hydrophobic intermediates .
  • Stability Monitoring : Fluorinated compounds are prone to hydrolysis; reaction progress should be tracked via LC-MS to detect degradation .
  • Temperature Control : Exothermic fluorination reactions require careful thermal management to avoid side products .

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